Boiling Point vs. Di-p-tolylmethane
The target compound 1-methyl-2-(3-methylbenzyl)benzene exhibits a calculated normal boiling point of 297.9 °C at 760 mmHg, which is approximately 12 °C higher than the reported boiling point of its symmetric positional isomer di-p-tolylmethane (4,4′-dimethyldiphenylmethane, CAS 4957-14-6), measured at 285.5–286.5 °C . This boiling point elevation is consistent with the unsymmetrical o,m′-substitution pattern introducing greater molecular asymmetry relative to the symmetric p,p′-substituted counterpart, which may influence vapor pressure characteristics and operating temperature windows in heat transfer applications [1].
| Evidence Dimension | Normal boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 297.9 ± 20.0 °C at 760 mmHg (calculated value); 297.946 °C at 760 mmHg (calculated value) |
| Comparator Or Baseline | Di-p-tolylmethane (CAS 4957-14-6): 285.5–286.5 °C at 760 mmHg (reported); 286.0 ± 0.0 °C at 760 mmHg (calculated) |
| Quantified Difference | ~12 °C higher boiling point for the o,m′-isomer relative to the p,p′-isomer |
| Conditions | Calculated values from ChemSpider (Advanced Chemistry Development, Inc. ACD/Labs) and ChemBlink databases; comparator data from published physical property tables |
Why This Matters
A higher boiling point translates to a lower vapor pressure at a given operating temperature, potentially reducing evaporative losses and maintaining liquid-phase heat transfer capability over a broader temperature envelope in closed-loop thermal systems.
- [1] Buchanan, G.W.; Montaudo, G.; Finocchiaro, P. Carbon-13 Nuclear Magnetic Resonance Studies of Some Methyl Substituted Diphenylmethanes. Can. J. Chem. 1974, 52 (18), 3196-3200. View Source
